Olanzapine pamoate is a crystalline salt composed of olanzapine, an atypical antipsychotic, and pamoic acid. This formulation allows for a long-acting intramuscular injection of olanzapine, commonly referred to as a depot injection. [] Olanzapine pamoate is primarily investigated for its potential to improve treatment adherence in patients with schizophrenia, as it eliminates the need for daily oral medication. [, , ]
Olanzapine pamoate is described as a microcrystalline salt that forms a suspension in an aqueous solution. [] It has an elimination half-life of approximately 30 days, which allows for administration every 2 or 4 weeks. [, ] This property distinguishes it from oral olanzapine, which requires daily administration. []
The primary application of olanzapine pamoate in scientific research is investigating its potential to improve treatment adherence in patients with schizophrenia. [, , , ] This is because the long-acting formulation removes the need for daily medication intake, potentially leading to better clinical outcomes. [, , , ] Research also focuses on comparing its efficacy and safety profile to other long-acting injectable antipsychotics like risperidone and paliperidone. [, , , , , ] This research aims to determine the most effective and tolerable long-acting treatment option for patients with schizophrenia.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: